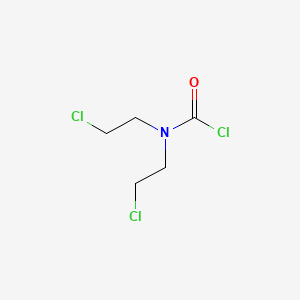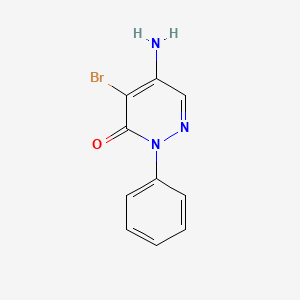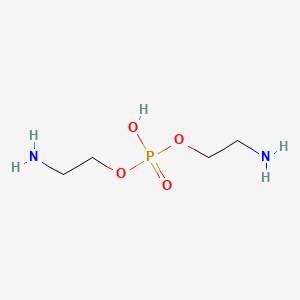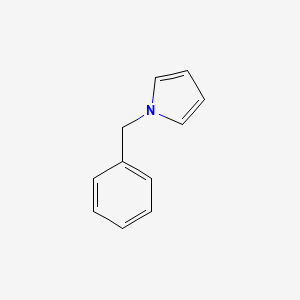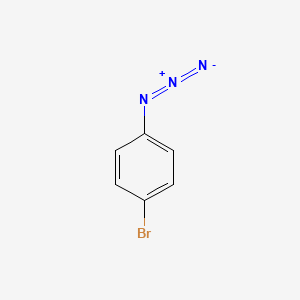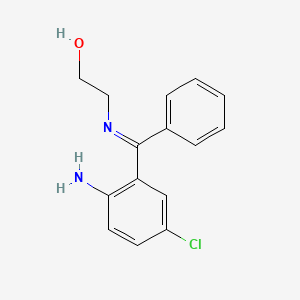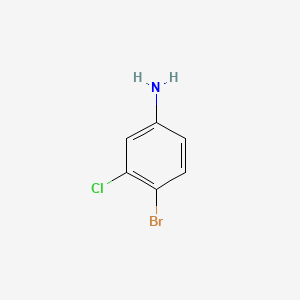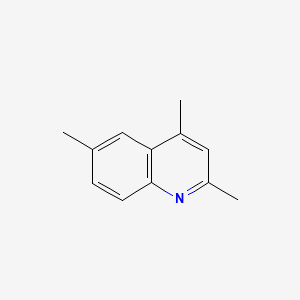
2,4,6-Triméthylquinoléine
Vue d'ensemble
Description
2,4,6-Trimethylquinoline (2,4,6-TMQ) is an aromatic heterocyclic compound that is widely used in the synthesis of organic compounds. It is a versatile intermediate used in the synthesis of drugs, perfumes, dyes, and other chemicals. 2,4,6-TMQ is a colorless, water-soluble compound with a molecular weight of 150.2 g/mol. It is a substituted quinoline compound with a structure consisting of two methyl groups at the 2nd and 6th positions, and one methyl group at the 4th position. 2,4,6-TMQ is a highly reactive compound and can be used as a starting material in a variety of synthetic reactions.
Applications De Recherche Scientifique
Synthèse organique
Le composé sert de bloc de construction en synthèse organique. Il peut subir diverses réactions chimiques pour former de nouveaux composés ayant des applications potentielles en chimie médicinale et en science des matériaux . Par exemple, il peut être utilisé pour synthétiser d'autres dérivés de quinoléine complexes qui ont un potentiel thérapeutique.
Chimie médicinale
Les dérivés de quinoléine, y compris la 2,4,6-triméthylquinoléine, sont connus pour leur large spectre de bioactivité. Ils sont utilisés comme modèles de base dans la conception de médicaments en raison de leur efficacité dans diverses applications biologiques. Ce composé pourrait être crucial dans le développement de nouveaux médicaments avec des profils pharmacologiques améliorés .
Applications pharmacologiques
Les progrès récents mettent en évidence le rôle des motifs de quinoléine fonctionnalisés, comme la this compound, dans le développement de médicaments pour le traitement de diverses maladies. Ses dérivés se sont révélés prometteurs dans les criblages in vivo et in vitro, ce qui pourrait conduire à un nouveau développement de médicaments .
Science des matériaux
Les propriétés thermodynamiques du composé en font un candidat pour la recherche en science des matériaux, en particulier dans l'étude des transitions de phase et de la stabilité des matériaux dans des conditions extrêmes .
Chimie analytique
La this compound peut être utilisée comme matériau standard ou de référence en chimie analytique en raison de son spectre de masse bien caractérisé et de ses propriétés thermophysiques. Cela permet l'étalonnage des instruments et la validation des méthodes analytiques .
Génie chimique
Comprendre la densité critique et les pressions de limite de phase du composé est essentiel pour les ingénieurs chimistes qui conçoivent des systèmes pour des applications à haute pression. Ces informations aident à la conception sûre et efficace des réacteurs et d'autres équipements .
Science de l'environnement
En science de l'environnement, l'étude de l'enthalpie de vaporisation et de la conductivité thermique du composé peut fournir des informations sur son comportement dans l'atmosphère et ses impacts environnementaux potentiels .
Mécanisme D'action
Propriétés
IUPAC Name |
2,4,6-trimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-8-4-5-12-11(6-8)9(2)7-10(3)13-12/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGXGZGKWSUMJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176961 | |
| Record name | 2,4,6-Trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2243-89-2 | |
| Record name | 2,4,6-Trimethylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trimethylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-trimethylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.113 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,6-TRIMETHYLQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HX43GP9TU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the electrochemical properties of 3-arylazo-2,4,6-trimethylquinoline derivatives?
A1: Research on 3-arylazo-2,4,6-trimethylquinoline derivatives, which contain the 2,4,6-trimethylquinoline core structure, reveals interesting electrochemical behavior. [] These compounds undergo a two-electron reduction process at both dropping mercury and glassy carbon electrodes across a range of pH values. This reduction is attributed to the -N=N- (azo) group within the molecule. Studies using cyclic voltammetry and coulometry indicate that the reduction is irreversible and diffusion-controlled. [] The research further explored the impact of solvent composition and supporting electrolytes on this electrochemical reduction. []
Q2: Are there any known mutagenic concerns regarding 2,4,6-trimethylquinoline?
A2: While not directly addressed in the provided abstracts, one paper identifies 7-amino-2,4,6-trimethylquinoline as a mutagenic compound. [] This derivative is found among the pyrolysis products of polyurethane foam. This finding raises concerns about the potential mutagenicity of related compounds, including 2,4,6-trimethylquinoline, and warrants further investigation into their safety profiles.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




